REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:12]=[CH:11][S:10][C:9]=1[C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=1)(C)(C)C.Cl.CC(O)C.[OH-].[Na+]>CCOC(C)=O>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([C:9]2[S:10][CH:11]=[CH:12][C:8]=2[NH2:7])=[CH:14][CH:15]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
800 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(SC=C1)C1=CC=C(C=C1)Br)=O
|
Name
|
HCl IPA
|
Quantity
|
1600 mL
|
Type
|
reactant
|
Smiles
|
Cl.CC(C)O
|
Name
|
|
Quantity
|
2773 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.2 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
Stir the resulting suspension for 90 minutes at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge a 10 L double jacketed reactor
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirring
|
Type
|
TEMPERATURE
|
Details
|
Cool the yellow solution
|
Type
|
CUSTOM
|
Details
|
is down to 16.9° C.
|
Type
|
TEMPERATURE
|
Details
|
Cool the suspension below 10° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
Separate the two layers by decantation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the combined organic layers over MgSO4 (200 g)
|
Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C=1SC=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.21 mol | |
AMOUNT: MASS | 562.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |